Cas no 84552-01-2 (Ethanol, 2,2'-[(4-phenyl-2-thiazolyl)imino]bis-)
![Ethanol, 2,2'-[(4-phenyl-2-thiazolyl)imino]bis- structure](https://www.kuujia.com/scimg/cas/84552-01-2x500.png)
84552-01-2 structure
Product name:Ethanol, 2,2'-[(4-phenyl-2-thiazolyl)imino]bis-
Ethanol, 2,2'-[(4-phenyl-2-thiazolyl)imino]bis- Chemical and Physical Properties
Names and Identifiers
-
- Ethanol, 2,2'-[(4-phenyl-2-thiazolyl)imino]bis-
- 2-[2-hydroxyethyl-(4-phenyl-1,3-thiazol-2-yl)amino]ethanol
- SCHEMBL18674654
- AKOS024388931
- DTXSID90650558
- 84552-01-2
- 2,2'-[(4-Phenyl-1,3-thiazol-2-yl)azanediyl]di(ethan-1-ol)
-
- Inchi: InChI=1S/C13H16N2O2S/c16-8-6-15(7-9-17)13-14-12(10-18-13)11-4-2-1-3-5-11/h1-5,10,16-17H,6-9H2
- InChI Key: WTQKIAMKJGNCBE-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=CSC(=N2)N(CCO)CCO
Computed Properties
- Exact Mass: 264.09324893g/mol
- Monoisotopic Mass: 264.09324893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 84.8Ų
Ethanol, 2,2'-[(4-phenyl-2-thiazolyl)imino]bis- Related Literature
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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